2-[(2-Fluorophenyl)methylsulfanyl]aniline
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Overview
Description
“2-[(2-Fluorophenyl)methylsulfanyl]aniline” is a chemical compound with the molecular formula C13H12FNS and a molecular weight of 233.31 g/mol12.
Synthesis Analysis
Unfortunately, specific synthesis methods for “2-[(2-Fluorophenyl)methylsulfanyl]aniline” were not found in the search results. However, the Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl halide, is a common method for synthesizing similar compounds3.Molecular Structure Analysis
The molecular structure of “2-[(2-Fluorophenyl)methylsulfanyl]aniline” consists of a fluorophenyl group, a methylsulfanyl group, and an aniline group1. The exact structure could not be retrieved from the search results.
Chemical Reactions Analysis
Specific chemical reactions involving “2-[(2-Fluorophenyl)methylsulfanyl]aniline” were not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2-Fluorophenyl)methylsulfanyl]aniline” are not fully detailed in the search results. However, it is known that it has a molecular weight of 233.31 g/mol12.Scientific Research Applications
Spectroscopic Properties and Crystal Structure : A study on the structure and spectroscopic properties of a related Schiff base compound, which crystallizes with methanol, reveals significant insights into its hydrogen bonding and weak supramolecular interactions (Richards, Ang, McDonald, & Bierenstiel, 2015).
Catalyzed Amination : Research on the palladium- and nickel-catalyzed amination of aryl fluorosulfonates with aniline and other amines demonstrates the compound's utility in facilitating diverse chemical reactions (Hanley et al., 2016).
Synthesis of Benzothiazine Derivatives : The compound has been utilized in the high yield synthesis of 4H-1,4-benzothiazine-1,1-dioxide derivatives, showcasing its role in efficient chemical synthesis processes (Montis et al., 2008).
Fluorescent Scaffolds and Probes : A series of 2,6-bis[aryl(alkyl)sulfonyl]anilines, which are related to the compound , have been synthesized and used as fluorescent scaffolds in solid-state fluorescence materials and turn-on-type probes, indicating potential applications in imaging and sensing technologies (Beppu et al., 2014).
Electro-emissive Devices : Novel binary copolymer films using aniline and haloanilines, including fluoro-aniline derivatives, have been developed for electro-emissive devices, suggesting its application in the field of material science and electronics (Wang et al., 2020).
Oxidative Fluorination : The compound's derivatives have been investigated for oxidative fluorination of N-arylsulfonamides, which is crucial for creating 4-fluorophenyl sulfonamides, a significant process in organic synthesis (Buckingham et al., 2015).
Sulfonated Oxindoles Synthesis : Another application is in the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones, where anilines like the compound act as aryl sources (Liu, Zheng, & Wu, 2017).
Copper Corrosion Inhibition : Aniline derivatives, including 2-fluoroaniline, have been studied as copper corrosion inhibitors, showing the compound’s potential in industrial applications (Khaled & Hackerman, 2004).
Electrochemical Polymerization : The electrochemical behavior of fluoro-substituted aniline monomers, including 2-fluoroaniline, has been investigated, indicating potential in electrochemical applications (Cihaner & Önal, 2002).
Safety And Hazards
The safety data sheet for a similar compound, “2-Fluorophenyl methyl sulfone”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation4. However, specific safety and hazard information for “2-[(2-Fluorophenyl)methylsulfanyl]aniline” was not found in the search results.
Future Directions
No specific future directions or applications for “2-[(2-Fluorophenyl)methylsulfanyl]aniline” were found in the search results. However, indole derivatives, which are structurally similar to aniline derivatives, have been found to have diverse biological activities and are being explored for new therapeutic possibilities5.
properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNS/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRBBNGIGYOUHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC=C2N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403260 |
Source
|
Record name | 2-[(2-fluorophenyl)methylsulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorophenyl)methylsulfanyl]aniline | |
CAS RN |
710966-54-4 |
Source
|
Record name | 2-[(2-fluorophenyl)methylsulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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